

Introduction: The Structural Significance of 2-Chloro-thiazole-5-carboxylic Acid

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Compound of Interest

Compound Name: 2-Chloro-thiazole-5-carboxylic acid

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2-Chloro-thiazole-5-carboxylic acid is a substituted thiazole, a five-membered aromatic ring containing both sulfur and nitrogen. The specific arrangement of a chloro-substituent at the C2 position and a carboxylic acid at the C5 position creates a unique electronic environment that is directly reflected in its NMR spectrum. Accurate spectral interpretation is critical for confirming its identity, assessing purity, and understanding its reactivity in drug development and chemical synthesis pathways^{[1][2]}. This guide establishes a self-validating protocol for its complete NMR characterization.

Diagram 1: Annotated Molecular Structure

Caption: Structure of **2-chloro-thiazole-5-carboxylic acid** with atom numbering for NMR assignment.

Foundational Principles: ^1H and ^{13}C NMR Spectroscopy

NMR spectroscopy relies on the magnetic properties of atomic nuclei, primarily ^1H (proton) and ^{13}C . The key parameters obtained are:

- Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electron-withdrawing groups (like chlorine and the carboxylic acid) deshield nearby nuclei, shifting their signals to a higher ppm value (downfield).

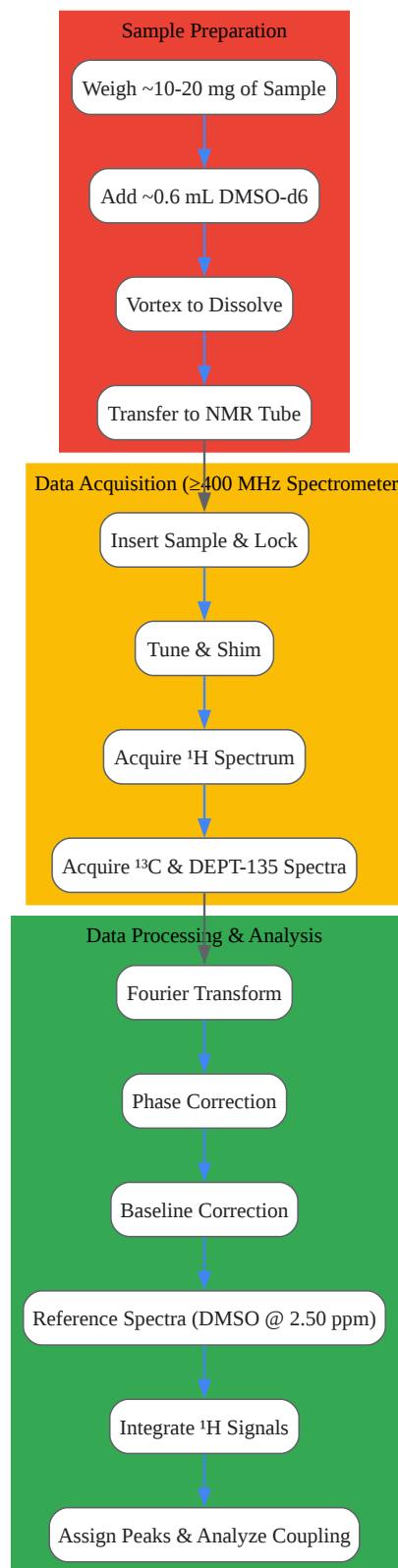
- Integration: The area under a ^1H NMR signal is proportional to the number of protons it represents.
- Spin-Spin Coupling (J): This results in the splitting of signals and provides information about adjacent, non-equivalent nuclei. The magnitude of the coupling constant (in Hz) reveals the connectivity.

For heterocyclic systems like thiazoles, the aromatic ring current and the influence of heteroatoms (N and S) significantly impact the chemical shifts[3][4].

Experimental Protocol: A Self-Validating Workflow

The quality of NMR data is fundamentally dependent on a meticulous experimental setup. The following protocol is designed to be self-validating, minimizing ambiguity and ensuring data integrity.

Diagram 2: Experimental Workflow

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Caption: Standard workflow for NMR analysis from sample preparation to final data interpretation.

Step-by-Step Methodology

- Solvent Selection & Sample Preparation:
 - Rationale: Dimethyl sulfoxide-d6 (DMSO-d6) is the solvent of choice. Its high polarity effectively dissolves the carboxylic acid, and its aprotic nature prevents the rapid exchange of the acidic carboxyl proton. This allows for the observation of the -COOH proton signal, typically a broad singlet between 10-13 ppm, which is a key diagnostic feature^[5]. Using solvents like D₂O would lead to H-D exchange, rendering this proton invisible.
 - Procedure: Accurately weigh 10-20 mg of **2-chloro-thiazole-5-carboxylic acid** into a clean vial. Add approximately 0.6 mL of high-purity DMSO-d6. Vortex the mixture until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.
- Instrument Setup & Calibration (\geq 400 MHz Spectrometer):
 - Rationale: A spectrometer of 400 MHz or higher is recommended to achieve sufficient signal dispersion, which is crucial for resolving any potential long-range couplings within the thiazole ring.
 - Procedure: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the DMSO-d6. Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.
- ¹H NMR Data Acquisition:
 - Procedure: Acquire a standard one-dimensional proton spectrum. A spectral width of approximately 15 ppm is sufficient. Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds. Typically, 16-32 scans provide an excellent signal-to-noise ratio.
- ¹³C NMR Data Acquisition:

- Procedure: Acquire a proton-decoupled ^{13}C spectrum. A spectral width of ~200 ppm is standard. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required. Additionally, acquiring a DEPT-135 (Distortionless Enhancement by Polarization Transfer) spectrum is highly recommended. This experiment differentiates between CH/CH_3 (positive signals) and CH_2 (negative signals) carbons, while quaternary carbons (like C2, C5, and the carboxyl C) are absent. This is invaluable for unambiguous peak assignment.
- Data Processing:
 - Procedure: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Carefully phase the spectra to ensure all peaks are in positive absorption mode. Apply a baseline correction. Calibrate the chemical shift axis by setting the residual DMSO solvent peak to δ 2.50 ppm for ^1H and δ 39.52 ppm for ^{13}C spectra[5]. Integrate the signals in the ^1H spectrum.

Spectral Interpretation and Analysis

Based on established NMR principles and data from analogous structures, the following spectral features are predicted for **2-chloro-thiazole-5-carboxylic acid**[5][6][7].

Predicted ^1H NMR Spectrum (in DMSO-d6)

The molecule has two non-exchangeable protons: the proton on the thiazole ring (H4) and the acidic proton of the carboxylic acid.

- H4 Proton: This is the only proton directly attached to the thiazole ring. It is expected to appear as a sharp singlet. Its chemical shift will be significantly downfield due to the aromatic nature of the ring and the deshielding effects of the adjacent sulfur atom and the electron-withdrawing carboxylic acid group at C5. The expected chemical shift is in the range of δ 8.0 - 8.5 ppm.
- Carboxylic Acid Proton (-COOH): This proton is acidic and will appear as a broad singlet. Its chemical shift is highly dependent on concentration and temperature but is expected in the δ 12.0 - 13.5 ppm region in DMSO-d6[5].

Predicted ^{13}C NMR Spectrum (in DMSO-d6)

The structure contains four distinct carbon atoms. Their predicted chemical shifts are based on the effects of the chlorine, nitrogen, sulfur, and carboxyl groups.

Atom	Predicted δ (ppm)	Multiplicity (Decoupled)	DEPT-135 Signal	Rationale for Assignment
C=O	165 - 175	Singlet	Absent	Typical chemical shift for a carboxylic acid carbon[5].
C2	150 - 155	Singlet	Absent	Attached to electronegative N and Cl atoms, causing a strong downfield shift[7].
C5	138 - 145	Singlet	Absent	Attached to the carboxyl group and adjacent to the ring nitrogen; expected to be downfield[7].
C4	130 - 138	Singlet	Positive (CH)	As the only protonated ring carbon, it is readily confirmed by a positive signal in the DEPT-135 spectrum.

Trustworthiness Check: The DEPT-135 experiment serves as a critical validation step. The observation of only one positive signal (C4) and the absence of signals for the three quaternary carbons (C2, C5, C=O) would provide high confidence in these assignments.

Conclusion

The NMR analysis of **2-chloro-thiazole-5-carboxylic acid** is straightforward when a systematic and well-reasoned approach is employed. The key to a successful analysis lies in the correct choice of solvent (DMSO-d6) to preserve the carboxylic acid proton signal and the use of multi-pulse experiments like DEPT-135 for unambiguous carbon signal assignment. The predicted spectra, characterized by a single aromatic proton singlet around 8.0-8.5 ppm and a broad carboxylic acid proton singlet above 12 ppm, provide a clear fingerprint for the structural verification and purity assessment of this important heterocyclic compound.

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